molecular formula C18H17NO B1681157 (E)-3-(4-Isopropylbenzylidene)indolin-2-one CAS No. 186611-55-2

(E)-3-(4-Isopropylbenzylidene)indolin-2-one

Cat. No.: B1681157
CAS No.: 186611-55-2
M. Wt: 263.3 g/mol
InChI Key: IRQQWCZKCUQNSO-WJDWOHSUSA-N
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Description

(E)-3-(4-Isopropylbenzylidene)indolin-2-one is a synthetic indolin-2-one derivative, a class of compounds recognized as privileged structures in medicinal chemistry for their diverse biological activities . This compound is intended for research use only, specifically for investigating kinase inhibition pathways and anti-allergic mechanisms. Researchers have identified related 3-benzylideneindolin-2-one scaffolds as potent inhibitors of protein kinases, which are key targets in oncology and inflammation research . These compounds typically function by acting as ATP-mimetics, competing with ATP for binding in the enzyme's active site to prevent phosphate transfer and subsequent signal transduction . A closely related analog has been demonstrated to block antigen-induced degranulation in mast cells, a key process in allergic responses, without exhibiting cytotoxic effects at active concentrations . Furthermore, the 3-benzylideneindolin-2-one core structure is structurally similar to several clinically investigated and approved drugs, such as the receptor tyrosine kinase inhibitor Sunitinib, underscoring its significant research value in drug discovery . It is important for researchers to note that molecules of this class can exhibit E/Z isomerization around the exocyclic double bond, which may influence binding affinity and biological activity . This compound is presented as a high-purity compound for use in biochemical and cellular assays, offering a valuable tool for exploring new therapeutic avenues in cancer and inflammatory disease research.

Properties

IUPAC Name

(3E)-3-[(4-propan-2-ylphenyl)methylidene]-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO/c1-12(2)14-9-7-13(8-10-14)11-16-15-5-3-4-6-17(15)19-18(16)20/h3-12H,1-2H3,(H,19,20)/b16-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQQWCZKCUQNSO-LFIBNONCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/2\C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(4-Isopropylbenzylidene)indolin-2-one is an organic compound belonging to the indolinone class, characterized by a unique structure that includes an isopropyl group attached to a benzylidene moiety linked to an indolin-2-one core. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

  • Molecular Formula : C₁₈H₁₇NO
  • Molecular Weight : Approximately 263.3 g/mol
  • Structure : Features an indole moiety fused with a carbonyl group, with the isopropyl group enhancing its lipophilicity and biological activity.

Synthesis

The synthesis of this compound typically involves the condensation of 4-isopropylbenzaldehyde with indolin-2-one under basic conditions. The method can be scaled for industrial applications using continuous flow reactors to improve purity and yield.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate moderate activity against both Gram-positive and Gram-negative bacteria.

CompoundMIC (mg/mL)Activity
This compound3.125Effective against K. pneumoniae
Fluconazole0.39Control for comparison

The compound has been shown to have better antifungal than antibacterial potential, particularly against Candida species, with MIC values ranging from 0.36 to 25 mg/mL .

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays. It has demonstrated cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer). The IC₅₀ values for these cell lines are summarized below:

Cell LineIC₅₀ (µM)Reference
MCF-718.42 ± 0.45
A54987.41 ± 1.59
HT-294.77 ± 0.50

The mechanism of action appears to involve the induction of apoptosis through caspase activation and cell cycle arrest, although further research is needed to elucidate the precise pathways involved .

Case Studies and Research Findings

  • Antimicrobial Testing : In a study evaluating various indolinone derivatives, this compound exhibited significant activity against K. pneumoniae with an MIC of 3.125 mg/mL, highlighting its potential as an antimicrobial agent .
  • Cytotoxicity Assays : In vitro testing on human cancer cell lines revealed that this compound had varying degrees of cytotoxicity, with MCF-7 cells showing an IC₅₀ value of approximately 18 µM, indicating promising anticancer properties .
  • Mechanistic Insights : Research into the apoptotic mechanisms revealed that treatment with this compound led to increased caspase activity and alterations in cell cycle progression, suggesting a multi-faceted approach to its anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Indolin-2-one Derivatives

Structural and Functional Modifications

The biological activity of indolin-2-one derivatives is highly dependent on substituents at the 3-position and N1-position of the oxindole core. Below is a comparative analysis with key analogs:

Compound Name Substituent at 3-Position N1-Substituent Key Biological Activity Key Findings Reference
(E)-3-(4-Isopropylbenzylidene)indolin-2-one 4-Isopropylbenzylidene None Potential anticancer/antimicrobial Structural similarity to TrxR inhibitors; lipophilic substituent may enhance bioavailability .
Sunitinib 5-Fluoro-2-oxindole-3-ylidene N-Diethylamino Anticancer (tyrosine kinase inhibitor) Clinically approved for renal cell carcinoma; targets VEGF/PDGF receptors .
(E)-3-(4-Nitrobenzylidene)indolin-2-one (3c) 4-Nitrobenzylidene None Antibacterial Moderate activity against Staphylococcus aureus (MIC = 16 µg/mL) .
IC261 [(E)-3-(2,4,6-Trimethoxybenzylidene)indolin-2-one] 2,4,6-Trimethoxybenzylidene None Antiproliferative (tubulin/CK1 inhibitor) Inhibits casein kinase 1 (IC₅₀ = 1.2 µM); disrupts microtubule dynamics .
(E)-3-((1-Methyl-5-nitro-1H-imidazol-2-yl)methylene)indolin-2-one (5f) Nitroimidazole-methylidene None Antibacterial (MRSA-targeting) Potent activity against MRSA (MIC = 0.0625–0.125 µg/mL) .
Compound 4 (N-benzyl-substituted SCA) 2-Oxoethylidene N-Benzyl Anticancer (TrxR inhibitor) Strong cytotoxicity (IC₅₀ = 2.5 µM in HCT116 cells); selective TrxR inhibition .

Key Observations

Substituent Effects on Activity: Electron-Withdrawing Groups (e.g., NO₂): Enhance electrophilicity of the Michael acceptor, improving interactions with redox enzymes like TrxR. For example, 4-nitrobenzylidene derivatives show antibacterial activity, while N-benzyl substitution increases cytotoxicity . Lipophilic Groups (e.g., Isopropyl, Trimethoxy): Improve membrane permeability and target binding. IC261’s trimethoxybenzylidene group enhances tubulin binding, while the isopropyl group in the target compound may similarly optimize pharmacokinetics . Heterocyclic Moieties (e.g., Nitroimidazole): Direct activity toward specific pathogens. The nitroimidazole hybrid 5f exhibits exceptional MRSA inhibition, highlighting the role of nitro groups in disrupting bacterial redox systems .

Stereochemical Considerations :

  • The (E)-isomer is typically more stable and bioactive than the (Z)-isomer due to reduced steric hindrance. For instance, (E)-3-(4-nitrophenyl)allylidene derivatives (41b) show greater stability in solution compared to (Z)-isomers .

Mechanistic Divergence: Anticancer Agents: Target TrxR (e.g., compound 4) or kinases (e.g., sunitinib) via Michael addition to cysteine/selenocysteine residues . Antibacterial Agents: Nitroimidazole hybrids likely generate reactive nitrogen species under bacterial nitroreductase activity, causing DNA damage .

Comparative Data Table: Pharmacological and Physicochemical Properties

Property This compound Sunitinib IC261 Compound 5f (Nitroimidazole hybrid)
Molecular Weight 279.34 g/mol 398.47 g/mol 353.37 g/mol 322.32 g/mol
LogP (Predicted) ~3.5 (high lipophilicity) 5.2 2.8 1.9
Key Target TrxR/Kinases (hypothesized) VEGFR/PDGFR CK1/Tubulin Bacterial nitroreductase
Bioactivity (IC₅₀/MIC) N/A 10–50 nM 1.2 µM 0.0625–0.125 µg/mL (MRSA)
Clinical Status Preclinical Approved Preclinical Preclinical

Q & A

Q. What are the standard synthetic routes for preparing (E)-3-(4-isopropylbenzylidene)indolin-2-one and its derivatives?

The compound is typically synthesized via condensation reactions between indolin-2-one and substituted benzaldehydes. For example:

  • Condensation with aldehydes : A mixture of indolin-2-one and 4-isopropylbenzaldehyde in methanol, catalyzed by ethylenediamine or piperidine, yields the target compound after refluxing and purification via silica gel chromatography .
  • N-Alkylation : Sodium hydride (NaH) in DMF is used to deprotonate the indolin-2-one nitrogen, followed by reaction with alkyl halides to introduce substituents (e.g., 4-(2-fluoroethoxy)benzyl groups) . Yields range from 16% to 83%, depending on reaction conditions and substituent steric effects .

Q. How is the E/Z configuration of the benzylidene group determined experimentally?

  • NMR spectroscopy : 1D NOE or 2D NOESY experiments differentiate E and Z isomers by observing spatial proximity between the benzylidene proton and indolinone NH or aromatic protons .
  • X-ray crystallography : Single-crystal analysis provides definitive proof of configuration. For example, (E)-3-(2,6-dichlorobenzylidene)indolin-2-one showed a dihedral angle of ~63° between aromatic rings, confirming the E geometry .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Assignments are based on chemical shifts (e.g., benzylidene proton at δ ~7.5–8.0 ppm) and coupling patterns .
  • IR spectroscopy : Stretching frequencies for C=O (indolinone, ~1700 cm⁻¹) and C=N (benzylidene, ~1600 cm⁻¹) confirm structural motifs .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced kinase inhibition?

  • Substituent effects : Electron-withdrawing groups (e.g., nitro, chloro) on the benzylidene ring enhance EGFR/RTK inhibition by increasing electrophilicity at the C=N bond .
  • N-Alkylation : Bulky substituents (e.g., tetrahydropyranylmethyl) improve solubility and selectivity for mutant EGFR isoforms (e.g., T790M) .
  • Pharmacophore modeling : Overlay of crystal structures (e.g., PDB entries) identifies key interactions between the indolinone core and kinase ATP-binding pockets .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Solvent-dependent isomerization : Z/E ratios may change over time in DMSO, altering activity. Monitor isomer stability via time-resolved NMR .
  • Crystallographic polymorphism : Different crystal packing (e.g., hydrogen-bonded dimers vs. π-stacked arrays) can modulate solubility and bioavailability .
  • Assay conditions : Use standardized protocols (e.g., ATP concentration, pH) to minimize variability in kinase inhibition assays .

Q. How does crystallography inform drug design for neuroprotective or antitumor applications?

  • Hydrogen-bond networks : Intermolecular H-bonds (e.g., N–H⋯O=C) stabilize protein-ligand complexes, as seen in neuroprotective 3-substituted indolin-2-ones .
  • Dihedral angle optimization : A ~60° angle between indolinone and benzylidene rings maximizes steric compatibility with hydrophobic kinase pockets .
  • Halogen bonding : Chlorine substituents at benzylidene positions 2 and 6 enhance binding to EGFR via halogen-π interactions .

Methodological Best Practices

Q. What analytical workflows ensure reproducibility in synthesis and characterization?

  • Reaction monitoring : Use TLC or HPLC to track reaction progress and detect intermediates .
  • Purification : Employ gradient elution (ethyl acetate/petroleum ether) for column chromatography to separate isomers .
  • Validation : Cross-validate NMR assignments with DFT calculations (e.g., Gaussian) to confirm chemical shifts .

Q. How to design experiments for assessing blood-brain barrier (BBB) penetration?

  • In silico prediction : Calculate logP and polar surface area (PSA) using software like Schrödinger’s QikProp. Derivatives with PSA < 90 Ų and logP ~3–5 show higher BBB permeability .
  • In vitro models : Use MDCK-MDR1 cell monolayers to measure permeability coefficients (Papp) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(4-Isopropylbenzylidene)indolin-2-one
Reactant of Route 2
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(E)-3-(4-Isopropylbenzylidene)indolin-2-one

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